

# Cbz-L-Homoserine chemical structure and properties

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## Compound of Interest

Compound Name: **Cbz-L-Homoserine**

Cat. No.: **B120058**

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## Cbz-L-Homoserine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-Carbonbenzyloxy-L-homoserine (**Cbz-L-Homoserine**) is a protected amino acid derivative of L-homoserine. The attachment of the benzyloxycarbonyl (Cbz or Z) group to the amine of L-homoserine serves as a crucial protecting strategy in peptide synthesis, preventing the amine from participating in unwanted side reactions during the formation of peptide bonds. While L-homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine, **Cbz-L-Homoserine** is primarily utilized as a building block in the chemical synthesis of peptides and other complex organic molecules. This guide provides a detailed overview of its chemical structure, properties, and relevant experimental considerations.

## Chemical Structure and Properties

**Cbz-L-Homoserine** is characterized by a benzyl chloroformate moiety attached to the nitrogen atom of L-homoserine. This imparts specific chemical properties that are essential for its application in organic synthesis.

Table 1: Chemical Identifiers for **Cbz-L-Homoserine**

Identifier	Value
IUPAC Name	(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Synonyms	N-(Benzylloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine, Z-L-Homoserine
CAS Number	35677-88-4
Molecular Formula	C12H15NO5 <sup>[1]</sup>
Molecular Weight	253.25 g/mol <sup>[1]</sup>
SMILES	O=C(O)C--INVALID-LINK--CO
InChI	InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1

Table 2: Physicochemical Properties of **Cbz-L-Homoserine** and Related Compounds

Property	Cbz-L-Homoserine	N-Cbz-L-homoserine lactone	N-[(Benzyl)carbonyl]-D-homoserine
Melting Point	Data not available in searched sources	117.0 to 120.0 °C	N/A <sup>[2]</sup>
Boiling Point	Data not available in searched sources	Data not available	519.9±50.0 °C at 760 mmHg <sup>[2]</sup>
Solubility	Data not available in searched sources	Soluble in chloroform	Data not available
Appearance	White to off-white solid (presumed)	White to Almost white powder to crystal	Data not available

Note: Quantitative physicochemical data for **Cbz-L-Homoserine** is not well-documented in publicly available literature. The data for related compounds is provided for reference.

## Experimental Protocols

### General Synthesis of N-Benzylloxycarbonyl (Cbz) Protected Amino Acids

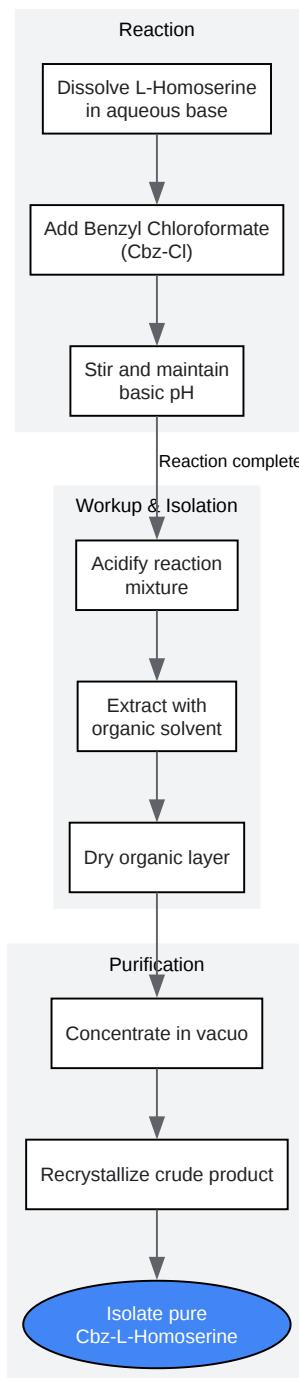
While a specific, detailed protocol for the synthesis of **Cbz-L-Homoserine** from L-homoserine was not found in the searched literature, a general method for the N-benzylloxycarbonylation of amino acids can be adapted. This typically involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. A patent for a method to prepare N-benzylloxycarbonyl amino acids suggests using a phase transfer catalyst to improve yields for amino acids with hydroxyl functionality, such as homoserine[3].

General Procedure Outline:

- **Dissolution of Amino Acid:** The amino acid (L-homoserine) is dissolved in an aqueous solution, and the pH is adjusted to be basic (e.g., pH ~11) by the addition of a base like sodium hydroxide. This deprotonates the amino group, making it nucleophilic.
- **Addition of Cbz-Cl:** Benzyl chloroformate is added to the reaction mixture. To improve the reaction for hydroxyl-containing amino acids, a phase transfer catalyst may be employed[3].
- **Reaction:** The reaction is stirred, and the pH is maintained in the basic range. The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride and forming the N-Cbz protected amino acid.
- **Workup and Isolation:** After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid. The product can then be extracted with an organic solvent.
- **Purification:** The crude product is purified, often by recrystallization, to yield the pure N-Cbz protected amino acid.

The following diagram illustrates a generalized workflow for the synthesis and purification of a Cbz-protected amino acid.

## General Workflow for Cbz-Protection of an Amino Acid

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Caption: Generalized workflow for the synthesis of **Cbz-L-Homoserine**.

## Biological Activity and Signaling Pathways

There is limited information available in the searched literature regarding the direct biological activity or involvement in signaling pathways of **Cbz-L-Homoserine** itself. Its primary role is as a synthetic intermediate in peptide chemistry.

However, its lactone form, **N-Cbz-L-homoserine** lactone, has been investigated for its biological effects. It has been described as a synthetic compound that can be used as a radioligand for positron emission tomography (PET) and has been shown to bind to the glutamate receptor in the brain. It is taken up by cells via an active transport mechanism and has shown some efficacy against bladder cancer cells in studies, though it did not affect cancerous cells in other organs. It has also been noted to have potential hepatotoxic effects and may inhibit the cellular uptake of other compounds like glucose.

The broader family of N-acyl-homoserine lactones, which are structurally related to the deprotected and acylated form of homoserine lactone, are well-known signaling molecules in bacterial quorum sensing. These molecules regulate gene expression in a population-density-dependent manner in many Gram-negative bacteria. While **Cbz-L-Homoserine** is not a direct participant in these pathways, its core structure is related to these important biological signaling molecules.

Due to the lack of specific signaling pathways directly involving **Cbz-L-Homoserine**, a signaling pathway diagram cannot be generated for this compound. The logical relationship for its primary use is in the context of peptide synthesis, as illustrated in the workflow diagram above.

## Conclusion

**Cbz-L-Homoserine** is a valuable reagent for chemical synthesis, particularly in the construction of peptides where the protection of the amine functionality of L-homoserine is required. While its own physicochemical properties are not extensively documented, its utility as a synthetic building block is well-established. The biological activities associated with its structural analogs, particularly the lactone derivatives, highlight the importance of the homoserine scaffold in biological systems. However, further research is needed to fully characterize the properties and any potential direct biological roles of **Cbz-L-Homoserine**.

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